2,5-Dimethylpyridine 1-oxide
Overview
Description
2,5-Dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
As an organic compound with the chemical formula C7H9N , it is likely to interact with various biological molecules in the body
Mode of Action
It is known that the compound is soluble in ethanol, ether, and cold water, and slightly soluble in hot water , which may influence its interaction with biological targets. More detailed studies are required to elucidate the exact mechanisms of interaction with its targets and any resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,5-dimethylpyridine 1-oxide is currently lacking . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The compound acts as an inhibitor of these enzymes, affecting their activity and, consequently, the metabolism of other compounds. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to environmental stimuli, such as oxidative stress. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding prevents the enzymes from metabolizing their substrates, leading to an accumulation of these substrates in the cell. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s inhibitory action on cytochrome P450 enzymes, leading to the accumulation of toxic metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing the metabolism of various substrates. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic transformations can result in the formation of various metabolites, which may have different biological activities and effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications. These localizations can affect the compound’s ability to modulate enzyme activity, gene expression, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylpyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2,5-dimethylpyridine using hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 2,5-dimethylpyridine using reducing agents such as zinc and acetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent, elevated temperatures.
Reduction: Zinc, acetic acid, room temperature.
Substitution: Various nucleophiles, appropriate solvents, and catalysts depending on the desired substitution.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 2,5-Dimethylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,5-Dimethylpyridine 1-oxide is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biological oxidation processes.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2,5-Dimethylpyridine 1-oxide can be compared with other dimethylpyridine N-oxides, such as:
- 2,3-Dimethylpyridine 1-oxide
- 2,4-Dimethylpyridine 1-oxide
- 2,6-Dimethylpyridine 1-oxide
- 3,4-Dimethylpyridine 1-oxide
- 3,5-Dimethylpyridine 1-oxide
Uniqueness
The unique positioning of the methyl groups in this compound influences its chemical reactivity and physical properties. This makes it distinct from other isomers, which may have different steric and electronic effects.
Properties
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-05-4 | |
Record name | 2,5-Dimethylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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